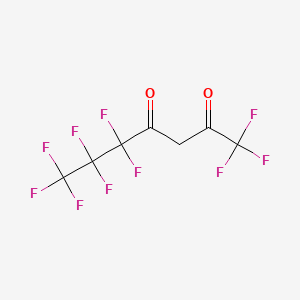

1,1,1,5,5,6,6,7,7,7-Decafluoro-2,4-heptanedione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174349. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1,1,5,5,6,6,7,7,7-decafluoroheptane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F10O2/c8-4(9,6(13,14)7(15,16)17)2(18)1-3(19)5(10,11)12/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUORUQZBFOQDGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(C(C(F)(F)F)(F)F)(F)F)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80329968 | |

| Record name | 3H,3H-Perfluoroheptane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80329968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20583-66-8 | |

| Record name | 3H,3H-Perfluoroheptane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80329968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20583-66-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedione, a highly fluorinated β-diketone of significant interest in various fields, including as a chemical intermediate in the synthesis of complex molecules.[1] The primary synthetic route is a Claisen condensation reaction, a fundamental carbon-carbon bond-forming reaction.[2]

Core Synthesis Pathway: Claisen Condensation

The most versatile and widely employed method for the synthesis of polyfluorinated β-diketones is the Claisen condensation.[3] This reaction involves the condensation of a polyfluorinated ester with a ketone containing an α-hydrogen in the presence of a strong base. For the synthesis of this compound, the logical precursors are ethyl heptafluorobutyrate and 1,1,1-trifluoroacetone.

The overall reaction is as follows:

Caption: General reaction scheme for the synthesis of this compound.

Quantitative Data

| Parameter | Value/Range | Notes |

| Typical Yield | 57 - 90% | Dependent on reactants and conditions.[3] |

| Purity | >98% | Achievable with appropriate purification. |

| Starting Materials | Ethyl heptafluorobutyrate, 1,1,1-Trifluoroacetone | Key precursors for the target molecule. |

| Condensing Agents | Sodium hydride (NaH), Sodium ethoxide (NaOEt), Sodium amide (NaNH2), Lithium hydride (LiH) | Strong bases are required to deprotonate the α-carbon of the ketone.[3] |

| Solvents | Diethyl ether, Tetrahydrofuran (THF), Benzene | Aprotic solvents are typically used.[4] |

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound based on established Claisen condensation procedures for highly fluorinated compounds.

Materials and Equipment

-

Reactants: Ethyl heptafluorobutyrate, 1,1,1-Trifluoroacetone

-

Reagents: Sodium hydride (60% dispersion in mineral oil) or Sodium ethoxide, Anhydrous diethyl ether or THF, Hydrochloric acid (concentrated), Copper(II) acetate monohydrate, Sodium bicarbonate solution (saturated), Brine (saturated sodium chloride solution), Anhydrous magnesium sulfate.

-

Equipment: Round-bottom flask, Reflux condenser, Dropping funnel, Magnetic stirrer, Heating mantle, Ice bath, Separatory funnel, Rotary evaporator, Filtration apparatus.

Synthesis Procedure

Caption: Experimental workflow for the synthesis of this compound.

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath.

-

Addition of Reactants: A solution of 1,1,1-trifluoroacetone (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred suspension of sodium hydride. After the addition is complete, the mixture is stirred for an additional 30 minutes. Subsequently, a solution of ethyl heptafluorobutyrate (1.0 equivalent) in anhydrous diethyl ether is added dropwise.

-

Reaction: After the addition of the ester, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC or GC).

-

Work-up and Extraction: The reaction mixture is cooled in an ice bath, and the excess sodium hydride is cautiously quenched by the slow addition of water or ethanol, followed by the addition of dilute hydrochloric acid to dissolve the sodium salts. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted two more times with diethyl ether.

-

Washing and Drying: The combined organic extracts are washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Purification

Further purification of the crude β-diketone can be achieved by forming its copper(II) chelate.[5]

-

Formation of Copper Chelate: The crude product is dissolved in a suitable solvent (e.g., ethanol or diethyl ether) and treated with a saturated aqueous solution of copper(II) acetate. The resulting copper chelate precipitates and can be collected by filtration.

-

Decomposition of the Chelate: The purified copper chelate is then suspended in a biphasic system of an organic solvent (e.g., diethyl ether or ethyl acetate) and dilute acid (e.g., hydrochloric acid or sulfuric acid). The mixture is stirred vigorously until the organic layer is colorless, indicating the complete decomposition of the chelate.

-

Final Isolation: The organic layer is separated, washed with water, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the purified this compound.

Characterization

The structure of the synthesized this compound should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR spectroscopy will confirm the chemical structure and the presence of the different functional groups and fluorine atoms.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the carbonyl groups and C-F bonds.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers should adapt and optimize the described procedures based on their specific laboratory conditions and available resources.

References

- 1. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]

- 2. Claisen condensation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Physicochemical Properties of 1,1,1,2,2,6,6,7,7,7-Decafluoro-3,5-heptanedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1,1,1,2,2,6,6,7,7,7-Decafluoro-3,5-heptanedione is a fluorinated β-diketone. The presence of ten fluorine atoms significantly influences its chemical reactivity and physical properties, making it a subject of interest in various chemical applications, including as a chelating agent and in the synthesis of fluorinated heterocyclic compounds. An understanding of its physicochemical properties is paramount for its effective handling, application, and for the prediction of its behavior in chemical and biological systems.

Chemical Identity

The fundamental identifiers for 1,1,1,2,2,6,6,7,7,7-decafluoro-3,5-heptanedione are summarized in the table below.

| Identifier | Value | Source |

| Chemical Name | 1,1,1,2,2,6,6,7,7,7-Decafluoro-3,5-heptanedione | [1][2] |

| Synonyms | Decafluoro-3,5-heptanedione | [3] |

| CAS Number | 38007-33-9 | [1][2][3] |

| Molecular Formula | C₇H₂F₁₀O₂ | [1][2][3] |

| Molecular Weight | 308.08 g/mol | [1] |

| Canonical SMILES | C(C(=O)C(F)(F)C(F)(F)F)C(=O)C(F)(F)C(F)(F)F | [2] |

| InChI Key | GYQLGOFXHBMNRM-UHFFFAOYSA-N | [4] |

Physicochemical Properties

A summary of the available and unavailable physicochemical data for 1,1,1,2,2,6,6,7,7,7-decafluoro-3,5-heptanedione is presented below. It is important to note that key experimental values for properties such as boiling point, melting point, and density have not been found in the surveyed literature.

| Property | Value | Source |

| Appearance | Not available | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Vapor Pressure | Not available | |

| Solubility | Not available | |

| pKa | Not available | |

| LogP | Not available |

Experimental Protocols for Property Determination

Given the absence of specific experimental data for several key physicochemical properties of 1,1,1,2,2,6,6,7,7,7-decafluoro-3,5-heptanedione, this section provides generalized, standard protocols for their determination in a laboratory setting.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a non-volatile compound like decafluoroheptanedione, a standard method for boiling point determination at atmospheric pressure is as follows:

Apparatus:

-

A small-scale distillation apparatus (e.g., Hickman still) or a Thiele tube.

-

Thermometer with appropriate range.

-

Heating mantle or oil bath.

-

Boiling chips.

Procedure:

-

Place a small volume (1-2 mL) of 1,1,1,2,2,6,6,7,7,7-decafluoro-3,5-heptanedione and a few boiling chips into the distillation flask or Thiele tube.

-

Position the thermometer such that the bulb is just below the side arm of the distillation head or immersed in the upper part of the Thiele tube.

-

Gently heat the sample.

-

Record the temperature at which a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar).

-

Capillary tubes.

Procedure:

-

If the compound is solid at room temperature, finely powder a small amount.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Determination of Density

Density is the mass per unit volume of a substance.

Apparatus:

-

Pycnometer (a flask with a specific, known volume).

-

Analytical balance.

Procedure:

-

Weigh the clean, dry pycnometer.

-

Fill the pycnometer with 1,1,1,2,2,6,6,7,7,7-decafluoro-3,5-heptanedione, ensuring no air bubbles are present.

-

Weigh the filled pycnometer.

-

The mass of the substance is the difference between the two weighings.

-

The density is calculated by dividing the mass of the substance by the known volume of the pycnometer.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. A general qualitative solubility testing protocol is described below.

Apparatus:

-

Small test tubes.

-

Vortex mixer.

-

A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane).

Procedure:

-

Add approximately 10 mg of 1,1,1,2,2,6,6,7,7,7-decafluoro-3,5-heptanedione to a test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vortex the mixture for 1-2 minutes.

-

Visually inspect the solution for any undissolved solid.

-

If the solid has dissolved, the compound is soluble in that solvent at that concentration. If not, it is considered insoluble or sparingly soluble. This can be performed with a range of polar and non-polar solvents to establish a solubility profile.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, MS) for 1,1,1,2,2,6,6,7,7,7-decafluoro-3,5-heptanedione were not found in the searched literature. The following sections describe the expected spectral characteristics and general methodologies for acquiring this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the molecular structure, a single peak corresponding to the two protons on the central carbon atom (α-protons) would be expected. The chemical shift would be influenced by the adjacent electron-withdrawing carbonyl and perfluoroethyl groups.

-

¹⁹F NMR: The ¹⁹F NMR spectrum would be more complex, showing signals for the CF₂ and CF₃ groups. The chemical shifts and coupling patterns would provide valuable structural information.

-

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for the carbonyl carbons, the central CH₂ carbon, and the carbons in the perfluoroethyl groups.

Experimental Protocol for NMR Spectroscopy:

-

Dissolve 5-10 mg of 1,1,1,2,2,6,6,7,7,7-decafluoro-3,5-heptanedione in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H, ¹⁹F, and ¹³C NMR spectra using a standard NMR spectrometer.

Infrared (IR) Spectroscopy

The IR spectrum of 1,1,1,2,2,6,6,7,7,7-decafluoro-3,5-heptanedione is expected to show strong absorption bands characteristic of its functional groups.

-

C=O Stretch: A strong absorption band in the region of 1680-1720 cm⁻¹ corresponding to the stretching vibration of the ketone groups.

-

C-F Stretch: Strong, complex absorption bands in the region of 1100-1300 cm⁻¹ due to the numerous C-F bonds.

-

C-H Stretch: Weaker absorption bands around 2850-3000 cm⁻¹ for the C-H bonds of the central methylene group.

Experimental Protocol for IR Spectroscopy:

-

For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

For a solid sample, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for both liquid and solid samples.

-

The spectrum is then recorded using an FTIR spectrometer.

Mass Spectrometry (MS)

Mass spectrometry would provide information on the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (308.08 g/mol ) should be observable, likely with techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI).

-

Fragmentation Pattern: Fragmentation would likely involve the loss of perfluoroalkyl groups and cleavage adjacent to the carbonyl groups.

Experimental Protocol for Mass Spectrometry:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., ESI, GC-MS).

-

Acquire the mass spectrum.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a chemical compound such as 1,1,1,2,2,6,6,7,7,7-decafluoro-3,5-heptanedione.

Caption: Workflow for Physicochemical Characterization.

Conclusion

1,1,1,2,2,6,6,7,7,7-Decafluoro-3,5-heptanedione is a valuable fluorinated compound with potential applications in various fields. This technical guide has summarized the currently available physicochemical data and provided standardized protocols for the determination of key properties that are not yet reported in the literature. The presented information and methodologies are intended to support researchers in the safe and effective use of this compound. Further experimental investigation is required to fully characterize its physicochemical profile.

References

An In-depth Technical Guide to the NMR Spectral Data of 1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for 1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedione (CAS 20583-66-8). Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted spectral characteristics based on established principles of NMR spectroscopy for highly fluorinated compounds.

Molecular Structure and NMR-Active Nuclei

This compound possesses a unique structure with several NMR-active nuclei: ¹H, ¹³C, and ¹⁹F. The presence of two highly electronegative trifluoromethyl and a heptafluoropropyl group significantly influences the chemical shifts and coupling patterns observed in the respective NMR spectra. The molecule exists in equilibrium between its keto and enol tautomers, which will be reflected in the NMR data.

Diagram of the Keto-Enol Tautomerism:

Caption: Keto-enol tautomerism of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the methylene and methine protons in the keto and enol forms, respectively. The integration of these signals can provide the ratio of the two tautomers in the solvent used.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| -CH ₂- (Keto) | 3.5 - 4.5 | Triplet | JH-F ≈ 1-3 Hz | Coupling to the adjacent CF₂ group. |

| =CH - (Enol) | 5.8 - 6.5 | Singlet or Broad Singlet | - | The chemical shift is downfield due to the double bond and deshielding effects. |

| -OH (Enol) | 10 - 15 | Broad Singlet | - | The proton is acidic and its chemical shift can be highly variable depending on solvent, concentration, and temperature. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will be more complex due to the presence of seven carbon atoms and the large C-F coupling constants. Broadband proton decoupling is typically used to simplify the spectrum by removing C-H couplings. However, C-F couplings will remain, leading to splitting of the carbon signals.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

| C F₃ (C-1) | 115 - 125 | Quartet | ¹JC-F ≈ 280-300 Hz |

| C =O (C-2, Keto) | 190 - 200 | Triplet | ²JC-F ≈ 25-35 Hz |

| -C H₂- (C-3, Keto) | 40 - 50 | Singlet (proton-decoupled) | - |

| C =O (C-4, Keto) | 195 - 205 | Triplet | ²JC-F ≈ 25-35 Hz |

| -C (OH)= (C-2, Enol) | 170 - 180 | Triplet | ²JC-F ≈ 20-30 Hz |

| =C H- (C-3, Enol) | 90 - 100 | Singlet (proton-decoupled) | - |

| C =O (C-4, Enol) | 180 - 190 | Triplet | ²JC-F ≈ 20-30 Hz |

| C F₂ (C-5) | 110 - 120 | Triplet of Quartets | ¹JC-F ≈ 250-270 Hz, ²JC-F ≈ 20-30 Hz |

| C F₂ (C-6) | 110 - 120 | Triplet of Triplets | ¹JC-F ≈ 250-270 Hz, ²JC-F ≈ 20-30 Hz |

| C F₃ (C-7) | 115 - 125 | Quartet of Triplets | ¹JC-F ≈ 280-300 Hz, ³JC-F ≈ 2-5 Hz |

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[1][2] The spectrum of this molecule is expected to show three distinct signals corresponding to the three different fluorine environments.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -C F₃ (C-1) | -75 to -85 | Singlet | - |

| -C F₂- (C-5) | -120 to -130 | Broad Multiplet | Coupling to CF₂ and CF₃ groups. |

| -C F₂- (C-6) | -120 to -130 | Broad Multiplet | Coupling to CF₂ and CF₃ groups. |

| -C F₃ (C-7) | -80 to -90 | Triplet | ³JF-F ≈ 5-10 Hz |

Experimental Protocols

A general methodology for acquiring high-quality NMR spectra of this compound is outlined below.

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). The choice of solvent can influence the keto-enol equilibrium.

-

Transfer the solution to a standard 5 mm NMR tube.

-

For quantitative ¹⁹F NMR, a relaxation agent may be added, and a longer relaxation delay should be used.[1]

NMR Spectrometer Parameters:

-

¹H NMR: A standard single-pulse experiment is typically sufficient. A spectral width of 15-20 ppm is appropriate.

-

¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is recommended to enhance signal-to-noise and simplify the spectrum. A spectral width of 250-300 ppm is necessary to cover the wide range of chemical shifts. Due to the low natural abundance of ¹³C and the signal splitting by fluorine, a larger number of scans will be required.

-

¹⁹F NMR: A standard single-pulse experiment can be used. A spectral width of 200-250 ppm is generally sufficient for organofluorine compounds.[3]

Visualization of NMR Correlations

The following diagrams illustrate the key through-bond correlations that give rise to the expected NMR splitting patterns.

¹H-¹⁹F and ¹³C-¹⁹F Coupling Network:

Caption: Predicted J-coupling interactions in the keto form.

Experimental Workflow for NMR Analysis:

Caption: General workflow for NMR analysis of the target compound.

References

An In-depth Technical Guide to the IR Spectroscopy of Fluorinated β-Diketones

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of Infrared (IR) spectroscopy in the analysis of fluorinated β-diketones. These compounds are of significant interest in coordination chemistry, catalysis, and materials science, largely due to the profound electronic effects of fluorine substitution. IR spectroscopy serves as an invaluable tool for elucidating the structural nuances of these molecules, particularly their tautomeric equilibria and hydrogen bonding characteristics.

Introduction: The Influence of Fluorination on β-Diketone Structure

β-Diketones characteristically exist as a tautomeric equilibrium between the diketo form and one or more enol forms. The introduction of highly electronegative fluorine atoms into the molecular structure significantly influences this equilibrium, generally favoring the enolic tautomer. This preference is attributed to the electron-withdrawing nature of fluoroalkyl groups (e.g., -CF₃), which increases the acidity of the enolic proton and enhances the stability of the intramolecular hydrogen bond within the six-membered chelate ring of the enol form.

IR spectroscopy is particularly well-suited for studying this tautomerism. The distinct vibrational frequencies of the carbonyl (C=O) groups in the diketo form and the C=O, C=C, and O-H groups in the enol form provide clear spectral signatures for identifying and quantifying the tautomeric composition.

Keto-Enol Tautomerism: A Spectroscopic Perspective

The equilibrium between the keto and enol forms of a fluorinated β-diketone can be readily observed using IR spectroscopy. In nonpolar media, trifluoromethyl-β-diketones often exist as a mixture of two chelated cis-enol forms.[1] The position of this equilibrium is influenced by factors such as the solvent, temperature, and the specific substituents on the β-diketone backbone.

The general keto-enol tautomerism is depicted below:

Caption: Keto-enol tautomerism in fluorinated β-diketones.

Characteristic Vibrational Frequencies

The utility of IR spectroscopy in the study of fluorinated β-diketones lies in the predictability of their characteristic absorption bands. The table below summarizes the key vibrational frequencies for different functional groups in both the keto and enol forms.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Notes |

| Keto Form | |||

| C=O Stretch | Unconjugated Ketone | 1687–1790[2][3] | The presence of electron-withdrawing fluorine atoms generally increases the C=O stretching frequency. |

| Enol Form | |||

| O-H Stretch | Intramolecular H-Bond | 2750–3000 (very broad)[4] | The broadness is a hallmark of the strong intramolecular hydrogen bond in the chelated enol ring. For hexafluoroacetylacetone (HFAA), this is observed in the 2965-3000 cm⁻¹ range.[4] |

| C-H Stretch | Methine (=C-H) | ~3134 (for HFAA)[4] | This is shifted to a higher frequency compared to non-fluorinated analogues. |

| C=O Stretch | Conjugated Ketone | 1580–1700[2][3] | This band is at a lower frequency than the diketo form due to conjugation and hydrogen bonding, which weaken the C=O double bond character.[5] For enol forms with a C=O-CF₃ group, the range is typically 1580–1640 cm⁻¹.[2][3] |

| C=C Stretch | Conjugated Alkene | 1500-1600 | Often observed as an intense band, sometimes coupled with C=O and C=N stretching vibrations in metal complexes.[6] |

| C-F Stretch | Fluoroalkyl Group | 1100-1400 | This region often contains multiple strong absorption bands corresponding to the various C-F stretching modes. |

Experimental Protocols: Methodologies for IR Analysis

Obtaining high-quality IR spectra of fluorinated β-diketones requires careful sample preparation. The choice of method depends on the physical state of the compound and the specific information sought.

Transmission Spectroscopy of Liquids and Solutions

This is a common method for analyzing liquid samples or solids that are soluble in an appropriate IR-transparent solvent.

-

Apparatus: Fourier Transform Infrared (FTIR) Spectrometer, liquid transmission cell (e.g., with NaCl or KBr windows).

-

Procedure:

-

Select a solvent that does not have significant absorption in the spectral regions of interest. Carbon tetrachloride (CCl₄) and chloroform (CDCl₃) are often used, though their use is declining due to toxicity. Tetrachloroethylene is transparent in the mid-IR region.[7]

-

Prepare a dilute solution of the fluorinated β-diketone (typically 1-5% w/v).

-

Assemble the liquid cell and acquire a background spectrum of the pure solvent.

-

Introduce the sample solution into the cell and acquire the sample spectrum.

-

The instrument software will automatically subtract the solvent background from the sample spectrum.

-

Gas-Phase Spectroscopy

For volatile fluorinated β-diketones, gas-phase IR spectroscopy can provide spectra free from intermolecular interactions.

-

Apparatus: FTIR Spectrometer equipped with a gas cell (typically with a 10 cm path length).

-

Procedure:

-

Evacuate the gas cell.

-

Introduce a small amount of the volatile liquid into the cell. The vapor pressure of the sample will fill the cell. For hexafluoroacetylacetone, a pressure of 10 Torr has been used.[4]

-

Acquire the IR spectrum. A background spectrum of the evacuated cell is used for reference.

-

Analysis of Solids: Nujol Mulls

For solid samples, the Nujol mull technique is a well-established method.

-

Apparatus: FTIR Spectrometer, agate mortar and pestle, salt plates (e.g., KBr, NaCl).

-

Procedure:

-

Place a small amount of the solid sample (a few milligrams) in the agate mortar.

-

Add one to two drops of Nujol (a heavy paraffin oil).

-

Grind the mixture until a smooth, translucent paste is formed. The solid particles should be ground to a size smaller than the wavelength of the incident IR radiation to minimize scattering.[8]

-

Spread a thin film of the mull between two salt plates.

-

Mount the plates in the spectrometer's sample holder and acquire the spectrum.

-

Note that the Nujol itself has characteristic C-H stretching and bending bands that will be present in the spectrum.[8]

-

Logical Workflow for IR Spectroscopic Analysis

The systematic analysis of a fluorinated β-diketone by IR spectroscopy follows a logical progression from sample preparation to spectral interpretation.

Caption: Logical workflow for IR spectroscopic analysis.

Conclusion

IR spectroscopy is an indispensable technique for the structural characterization of fluorinated β-diketones. The distinct and predictable absorption bands associated with the keto and enol tautomers, particularly the broad O-H stretch and the shifted carbonyl frequencies of the enol form, allow for a detailed understanding of their molecular structure. By following standardized experimental protocols and a logical workflow for spectral interpretation, researchers can effectively leverage IR spectroscopy to gain critical insights into the chemistry of these important compounds, aiding in the rational design of new materials and pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. IR frequency of carbonyl group in diketones is lowered in which form? (A.. [askfilo.com]

- 6. The Theoretical and Experimental Investigation of the Fluorinated Palladium β-Diketonate Derivatives: Structure and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Mass Spectrometry of 1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedione

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedione is a highly fluorinated β-diketone. Its unique structure, featuring two perfluoroalkyl groups, imparts distinct chemical properties that are of interest in various fields, including materials science and as a ligand in coordination chemistry. Mass spectrometry is a critical analytical technique for the structural elucidation and purity assessment of such compounds. This guide provides a detailed overview of the theoretical electron ionization mass spectrometry of this compound, including its predicted fragmentation patterns and a comprehensive experimental protocol for its analysis.

While the experimental mass spectrum for this compound is noted as available in the NIST WebBook[1], the specific quantitative data is not readily accessible in the public domain. Therefore, the fragmentation data presented herein is based on established principles of mass spectrometry for fluorinated compounds and β-diketones.

Theoretical Mass Spectrometry Data

The mass spectrum of this compound under electron ionization (EI) is expected to be characterized by significant fragmentation due to the high energy of the ionization process. The molecular ion peak, if observed, would be at an m/z of approximately 308, corresponding to the molecular weight of the compound (C₇H₂F₁₀O₂).[1] The fragmentation pattern will be dominated by cleavages at the bonds adjacent to the carbonyl groups (α-cleavage) and the loss of stable neutral fragments.

Below is a table of predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed chemical formulas and structures.

| m/z (Predicted) | Proposed Formula | Proposed Structure/Fragment Name |

| 308 | [C₇H₂F₁₀O₂]⁺ | Molecular Ion |

| 239 | [C₅HF₈O₂]⁺ | [M - CF₃]⁺ |

| 197 | [C₄HF₆O]⁺ | [M - C₃F₄O]⁺ or [C₃F₇CO]⁺ |

| 169 | [C₃F₇]⁺ | Heptafluoropropyl cation |

| 139 | [C₄H₂F₅O]⁺ | [M - C₃F₅O]⁺ |

| 119 | [C₂F₅]⁺ | Pentafluoroethyl cation |

| 97 | [C₂HF₂O]⁺ | [CF₂CO-CH₂]⁺ |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

| 43 | [CH₃CO]⁺ | Acetyl cation (from rearrangement) |

Proposed Fragmentation Pathway

The fragmentation of this compound upon electron ionization is anticipated to proceed through several key pathways, primarily driven by the stability of the resulting carbocations and the elimination of neutral molecules. The presence of highly electronegative fluorine atoms significantly influences the fragmentation.

A primary fragmentation mechanism is the α-cleavage on either side of the carbonyl groups. This can lead to the loss of a trifluoromethyl radical (•CF₃) or a heptafluoropropyl radical (•C₃F₇), resulting in the formation of stable acylium ions. Subsequent fragmentation can involve the loss of carbon monoxide (CO) or other small neutral molecules.

Experimental Protocols

A standard method for analyzing volatile compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile organic solvent such as ethyl acetate or dichloromethane.

-

Perform serial dilutions of the stock solution to prepare calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

-

For unknown samples, dissolve a known weight of the sample in the chosen solvent to achieve a concentration within the calibration range.

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Injector: Split/splitless inlet

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Split Ratio: 50:1

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Final hold: 280 °C for 5 minutes

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Scan Range: m/z 40-500

-

Solvent Delay: 3 minutes

-

Data Analysis:

-

Acquire the total ion chromatogram (TIC) for each sample and standard.

-

Identify the peak corresponding to this compound based on its retention time.

-

Extract the mass spectrum for the identified peak.

-

Compare the acquired mass spectrum with a reference library (if available) or interpret the fragmentation pattern to confirm the structure.

-

For quantitative analysis, construct a calibration curve by plotting the peak area of a characteristic ion versus concentration for the prepared standards.

-

Determine the concentration of the analyte in unknown samples by interpolating their peak areas on the calibration curve.

Experimental Workflow

The overall workflow for the mass spectrometric analysis of this compound is depicted in the following diagram.

Conclusion

This technical guide outlines the expected mass spectrometric behavior of this compound under electron ionization and provides a robust experimental protocol for its analysis. The predicted fragmentation pattern, dominated by α-cleavages and the formation of stable fluorinated cations, provides a basis for the structural confirmation of this compound. The detailed GC-MS methodology offers a reliable approach for both qualitative and quantitative analysis, which is essential for researchers and professionals in drug development and materials science. While the presented fragmentation data is theoretical, it is grounded in well-established principles and serves as a valuable reference for the interpretation of experimental results.

References

Crystal Structure Analysis of Decafluoroheptanedione Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure analysis of metal complexes incorporating the ligand 1,1,1,2,2,3,3-decafluoro-4,6-heptanedione. Decafluoroheptanedione is a fluorinated β-diketone that forms stable chelate complexes with a wide range of metal ions, including transition metals and lanthanides. The unique electronic properties conferred by the fluorine atoms make these complexes of significant interest in catalysis, materials science, and as potential therapeutic agents. This document outlines the common experimental protocols for synthesis, crystallization, and X-ray diffraction analysis, and presents key structural data derived from crystallographic studies of related compounds.

Synthesis and Crystallization of Decafluoroheptanedione Complexes

The synthesis of metal-decafluoroheptanedione complexes typically involves the reaction of a metal salt with the β-diketone ligand in a suitable solvent. The ligand is often deprotonated in situ or by a weak base to facilitate coordination to the metal center.

General Synthetic Protocol

A common method for the synthesis of these complexes involves the following steps:

-

Ligand Preparation: The 1,1,1,2,2,3,3-decafluoro-4,6-heptanedione ligand is dissolved in a suitable organic solvent, such as ethanol, methanol, or tetrahydrofuran (THF).

-

Metal Salt Dissolution: The corresponding metal salt (e.g., chloride, nitrate, or acetate) is dissolved in a separate portion of the same or a miscible solvent.

-

Reaction Mixture: The ligand solution is slowly added to the metal salt solution with constant stirring. A base, such as sodium hydroxide or an amine, may be added to facilitate the deprotonation of the ligand. The reaction is typically carried out at room temperature or with gentle heating.

-

Precipitation and Isolation: The resulting metal complex often precipitates from the reaction mixture. The solid product is then isolated by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and dried under vacuum.

Crystallization for X-ray Diffraction

Obtaining single crystals of sufficient quality is crucial for X-ray structure determination. Slow evaporation of the solvent from a dilute solution of the purified complex is a widely used technique. Other methods include slow cooling of a saturated solution or vapor diffusion of a non-solvent into a solution of the complex.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. The general workflow for the crystal structure analysis of a decafluoroheptanedione complex is depicted below.

Experimental workflow for crystal structure analysis.

Experimental Protocol for X-ray Diffraction

-

Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

-

Data Processing: The raw diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

-

Structure Solution and Refinement: The processed data are used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This initial model is then refined to improve the agreement between the calculated and observed diffraction data.

-

Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.

Structural Data of Decafluoroheptanedione and Related Complexes

Representative Crystallographic Data

| Complex | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| [Cu(hfac)2(H2O)] (hfac = hexafluoroacetylacetonate) | Monoclinic | P2₁/n | 7.845(2) | 11.698(3) | 10.234(3) | 90 | 97.45(2) | 90 |

| [Fe(hfac)3] | Triclinic | P-1 | 10.123(4) | 10.456(4) | 14.876(6) | 89.89 | 74.12(3) | 78.91 |

| [Dy(tfa)3(H2O)2] (tfa = trifluoroacetylacetonate) | Monoclinic | P2₁/c | 9.876(3) | 18.234(5) | 12.456(4) | 90 | 109.87(2) | 90 |

Note: The data presented are for illustrative purposes and are derived from published crystal structures of related fluoro-β-diketonate complexes.

Selected Bond Lengths and Angles

| Complex | Bond | Length (Å) | Bond Angle | Angle (°) |

| [Cu(hfac)2(H2O)] | Cu-O(hfac) | 1.91-1.94 | O-Cu-O (chelate) | 92.5-93.1 |

| Cu-O(H2O) | 2.25 | |||

| [Fe(hfac)3] | Fe-O | 1.99-2.02 | O-Fe-O (chelate) | 87.2-88.5 |

| [Dy(tfa)3(H2O)2] | Dy-O(tfa) | 2.35-2.40 | O-Dy-O (chelate) | 72.1-73.4 |

| Dy-O(H2O) | 2.45-2.48 |

Note: These values are typical ranges observed in similar structures and may vary depending on the specific metal ion and crystalline environment.

Logical Relationships in Crystal Structure Determination

The process of determining a crystal structure is a logical progression from experimental observation to a refined atomic model. The following diagram illustrates the key relationships in this process.

Logical flow in crystal structure determination.

This guide provides a foundational understanding of the crystal structure analysis of decafluoroheptanedione complexes. The experimental protocols and representative data serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of these and related metal complexes. For detailed information on specific complexes, consulting the primary research literature is recommended.

Thermal Stability of Fluorinated Heptanedione Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability of fluorinated heptanedione derivatives, focusing on metal complexes of 1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-4,6-octanedione (H(fod)). These compounds are of significant interest due to their volatility and thermal stability, which makes them suitable for applications such as chemical vapor deposition (CVD) and as catalysts. Understanding their thermal properties is crucial for process optimization and ensuring the integrity of resulting materials.

Quantitative Thermal Analysis Data

The thermal stability of metal complexes with fluorinated heptanedione derivatives is primarily evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and volatility. DSC measures the heat flow into or out of a sample as it is heated or cooled, indicating phase transitions such as melting and boiling points.

The following tables summarize the available quantitative data for various metal complexes of 1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-4,6-octanedione.

Table 1: Thermogravimetric Analysis (TGA) Data for Metal-(fod) Complexes

| Metal Ion | Complex | TGA Onset Temperature (°C) | Volatility/Decomposition Behavior | Reference |

| Rare Earths | Ln(fod)₃ | Varies with metal ion | Generally volatile, with volatility increasing as the ionic radius of the metal ion decreases.[1] | [1] |

| Iron(III) | Fe(fod)₃ | Not explicitly stated, but can be eluted without apparent decomposition in gas chromatography. | Volatile | Not specified |

| Nickel(II) | Ni(fod)₂ | Not explicitly stated, but can be eluted without apparent decomposition in gas chromatography. | Volatile | Not specified |

| Palladium(II) | Pd(fod)₂ | Not explicitly stated, but can be eluted without apparent decomposition in gas chromatography. | Volatile | Not specified |

| Chromium(III) | Cr(fod)₃ | Not explicitly stated, but can be eluted without apparent decomposition in gas chromatography. | Volatile | Not specified |

| Copper(II) | Cu(fod)₂ | Not explicitly stated, but can be eluted without apparent decomposition in gas chromatography. | Volatile | Not specified |

| Aluminum(III) | Al(fod)₃ | Not explicitly stated, but can be eluted without apparent decomposition in gas chromatography. | Volatile | Not specified |

| Yttrium(III) | Y(fod)₃ | Not explicitly stated, but can be eluted without apparent decomposition in gas chromatography. | Volatile | Not specified |

| Beryllium(II) | Be(fod)₂ | Not explicitly stated, but can be eluted without apparent decomposition in gas chromatography. | Volatile | Not specified |

Note: Specific TGA curves and detailed quantitative data are limited in the reviewed literature. The information provided is based on qualitative descriptions of volatility from gas chromatography and general statements from thermogravimetric studies.

Table 2: Melting Points of Rare Earth-(fod)₃ Monohydrate Complexes

| Metal Ion | Melting Point (°C) |

| Sc(III) | 103-104 |

| Y(III) | 98-100 |

| La(III) | 134-136 |

| Pr(III) | 129-130 |

| Nd(III) | 130-131 |

| Sm(III) | 126-128 |

| Eu(III) | 126-127 |

| Gd(III) | 125-127 |

| Tb(III) | 122-124 |

| Dy(III) | 120-122 |

| Ho(III) | 118-120 |

| Er(III) | 117-118 |

| Tm(III) | 114-116 |

| Yb(III) | 112-114 |

| Lu(III) | 110-112 |

Data compiled from studies on trivalent rare earth metal ion chelates of H(fod). These complexes are typically isolated as monohydrates.

Experimental Protocols

Detailed methodologies are critical for the reproducible thermal analysis of these often air- and moisture-sensitive compounds.

Synthesis of Metal-(fod) Complexes (General Procedure)

The synthesis of metal-(fod) complexes, particularly for rare earth elements, generally involves the reaction of the metal salt (e.g., chloride or nitrate) with the β-diketone ligand in a suitable solvent.

-

Reaction Setup : The reaction is typically carried out in a flask equipped with a condenser and a magnetic stirrer.

-

Reagents : A solution of the fluorinated heptanedione ligand (H(fod)) in a suitable solvent (e.g., ethanol) is prepared. An aqueous solution of the metal salt is also prepared.

-

Reaction : The metal salt solution is added dropwise to the ligand solution with constant stirring. The pH of the solution is adjusted to facilitate the formation of the chelate, often by the addition of a base like sodium hydroxide or ammonia.

-

Precipitation and Isolation : The resulting metal chelate precipitates out of the solution. The precipitate is then collected by filtration, washed with water and a suitable organic solvent (e.g., ethanol) to remove any unreacted starting materials, and dried under vacuum. For air-sensitive compounds, these steps are performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox.[2]

-

Purification : Further purification can be achieved by recrystallization from an appropriate solvent or by sublimation.

Thermogravimetric Analysis (TGA)

TGA is performed to determine the thermal stability and volatility of the synthesized complexes.

-

Instrument : A calibrated thermogravimetric analyzer is used.

-

Sample Preparation : A small amount of the sample (typically 5-10 mg) is accurately weighed and placed in an appropriate crucible (e.g., alumina or platinum). For air-sensitive samples, the crucible is loaded in an inert atmosphere glovebox.

-

Atmosphere : The analysis is conducted under a controlled atmosphere, typically a continuous flow of an inert gas such as nitrogen or argon, to prevent oxidative decomposition.[3] The flow rate is usually maintained between 20-100 mL/min.

-

Temperature Program : The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate, commonly 10 °C/min.

-

Data Acquisition : The mass of the sample is recorded as a function of temperature. The resulting TGA curve is a plot of mass percentage versus temperature. The derivative of this curve (DTG curve) can be used to identify the temperatures of maximum mass loss rate.

Differential Scanning Calorimetry (DSC)

DSC is used to determine melting points and other phase transitions.

-

Instrument : A calibrated differential scanning calorimeter is used.

-

Sample Preparation : A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or other suitable pan. For air-sensitive materials, this is done in a glovebox.

-

Atmosphere : The experiment is run under an inert atmosphere, such as nitrogen, with a constant purge gas flow.

-

Temperature Program : The sample is subjected to a controlled temperature program, which typically includes a heating ramp at a constant rate (e.g., 10 °C/min) over the temperature range of interest.

-

Data Acquisition : The differential heat flow between the sample and a reference pan is measured as a function of temperature. Endothermic and exothermic events appear as peaks on the DSC thermogram.

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates the general workflow for the synthesis and thermal characterization of fluorinated heptanedione derivatives.

Logical Relationship of Factors Influencing Thermal Stability

The thermal stability of these metal complexes is influenced by several interconnected factors. The following diagram illustrates these relationships.

References

An In-depth Technical Guide to Keto-Enol Tautomerism in Fluorinated β-Diketones

Audience: Researchers, scientists, and drug development professionals.

Abstract

Fluorinated β-diketones are a class of compounds of significant interest in medicinal chemistry and materials science, largely due to their unique electronic properties and versatile reactivity. A fundamental characteristic of these molecules is their existence as a dynamic equilibrium of keto and enol tautomers. The introduction of fluorine atoms profoundly influences this equilibrium, generally favoring the enol form to a much greater extent than in their non-fluorinated analogues. This guide provides a comprehensive technical overview of the principles governing keto-enol tautomerism in fluorinated β-diketones. It covers the structural and electronic effects of fluorination, the influence of solvents and substituents on the tautomeric ratio, and detailed experimental and computational protocols for quantitative analysis. Data is presented in structured tables for comparative analysis, and key concepts are visualized through diagrams to facilitate a deeper understanding for applications in rational drug design and materials engineering.

Introduction: The Significance of Tautomerism in Fluorinated Systems

Keto-enol tautomerism is a chemical equilibrium between a keto form (a ketone or aldehyde) and an enol form (an alcohol adjacent to a double bond).[1] For simple ketones, this equilibrium overwhelmingly favors the keto form. However, in β-dicarbonyl systems, the enol form is significantly stabilized by the formation of a quasi-aromatic six-membered ring via a strong intramolecular hydrogen bond.[2]

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry.[3] Fluorine's high electronegativity can drastically alter a molecule's physicochemical properties, including its acidity, lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4] In β-diketones, fluorination, particularly of the methyl or methylene groups, has a pronounced effect on the keto-enol equilibrium. The powerful electron-withdrawing nature of fluorine substituents increases the acidity of the α-protons and enhances the stability of the enol tautomer, often making it the predominant or even exclusive form in solution.[5][6][7]

Understanding and controlling this tautomeric balance is critical for drug development professionals. The dominant tautomer can exhibit different biological activities, receptor binding affinities, and pharmacokinetic profiles. Therefore, a quantitative understanding of the keto-enol equilibrium in fluorinated β-diketones is essential for designing effective and stable therapeutic agents.[4][8]

Core Principles: How Fluorine Governs the Equilibrium

The tautomeric equilibrium in β-diketones involves the migration of a proton from the central carbon (α-carbon) to one of the carbonyl oxygens, with a concurrent shift of the π-electrons. In asymmetric fluorinated β-diketones, two different enol forms are possible.[6][9]

References

- 1. Keto-Enol Tautomerism | Chem Lab [chemlab.truman.edu]

- 2. researchgate.net [researchgate.net]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. nbinno.com [nbinno.com]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Navigating the Solubility of 1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedione in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedione is a fluorinated β-diketone of significant interest in various fields, including as a chelating agent and in the synthesis of specialized polymers and pharmaceuticals. The introduction of extensive fluorination dramatically alters the physicochemical properties of the molecule compared to its hydrocarbon analogs, profoundly influencing its solubility characteristics. Understanding the solubility of this compound in different organic solvents is critical for its application in synthesis, purification, and formulation.

This technical guide provides an in-depth overview of the solubility of this compound. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this guide also presents qualitative solubility information and illustrative quantitative data for a closely related and well-studied analog, 1,1,1,5,5,5-hexafluoro-2,4-pentanedione. Furthermore, detailed experimental protocols for determining solubility are provided to empower researchers to generate precise data for their specific applications.

Understanding the Solubility of Fluorinated β-Diketones

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." The polarity, hydrogen bonding capability, and van der Waals forces of both the solute and the solvent are key determinants of miscibility. The extensive fluorination in this compound introduces strong electron-withdrawing effects and creates a highly non-polar and hydrophobic/lipophobic character.

Qualitative Solubility Profile:

Based on the properties of similar highly fluorinated compounds, this compound is expected to exhibit the following general solubility characteristics:

-

High Solubility in Fluorinated Solvents: Due to favorable "fluorous-fluorous" interactions, the compound is expected to be highly soluble in perfluorinated solvents like perfluorohexane and perfluorooctane.

-

Good Solubility in Many Common Organic Solvents: While not as favorable as in fluorinated solvents, good solubility is anticipated in a range of common organic solvents. This includes non-polar and moderately polar solvents.

-

Immiscibility with Water: The highly fluorinated nature of the molecule renders it hydrophobic, leading to very low to negligible solubility in water.[1][2]

Illustrative Quantitative Solubility Data

Table 1: Illustrative Solubility of a Fluorinated β-Diketone Analog in Various Organic Solvents at 25°C

| Solvent | Solvent Polarity (Dielectric Constant) | Illustrative Solubility ( g/100 mL) |

| Perfluorohexane | ~1.7 | > 50 (Highly Miscible) |

| Hexane | 1.88 | > 30 |

| Toluene | 2.38 | > 40 |

| Diethyl Ether | 4.34 | > 50 (Highly Miscible) |

| Chloroform | 4.81 | > 50 (Highly Miscible) |

| Ethyl Acetate | 6.02 | > 40 |

| Acetone | 20.7 | > 30 |

| Ethanol | 24.5 | ~20 |

| Methanol | 32.7 | ~15 |

| Water | 80.1 | < 0.1 (Immiscible) |

Disclaimer: The values in this table are for illustrative purposes to demonstrate expected solubility trends and are not experimentally determined values for this compound.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for this compound in specific organic solvents, the following experimental protocols can be employed.

Method 1: Gravimetric Determination of Solubility

This classic and reliable method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials and Equipment:

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Vials or flasks with airtight seals

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven for drying

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial. "Excess" means that undissolved solid should be clearly visible.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid at the end of this period confirms saturation.

-

-

Separation of Undissolved Solute:

-

Allow the vial to stand undisturbed at the equilibrium temperature for a few hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a chemically resistant filter. This step is crucial to prevent any solid particles from being transferred.

-

-

Determination of Solute Mass:

-

Dispense the filtered saturated solution into a pre-weighed, clean, and dry evaporation dish.

-

Record the exact mass of the dish and the solution.

-

Carefully evaporate the solvent in a fume hood. For higher boiling point solvents, a gentle stream of nitrogen or use of a rotary evaporator may be necessary.

-

Once the solvent is evaporated, place the dish in an oven at a temperature below the melting point of the solute to dry to a constant weight.

-

Cool the dish in a desiccator and weigh it. Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial mass of the empty dish from the final mass of the dish with the dried solute.

-

Calculate the mass of the solvent from the mass of the solution and the mass of the dissolved solute.

-

Express the solubility in desired units, such as grams of solute per 100 mL of solvent or moles of solute per liter of solvent.

-

Method 2: Spectroscopic Determination of Solubility

This method is often faster than the gravimetric method and requires less material. It relies on creating a calibration curve of absorbance versus concentration.

Materials and Equipment:

-

Same as for the gravimetric method, plus:

-

UV-Vis spectrophotometer

-

Quartz or glass cuvettes (compatible with the solvent)

-

Volumetric flasks and pipettes

Procedure:

-

Determine the Wavelength of Maximum Absorbance (λmax):

-

Prepare a dilute solution of this compound in the solvent of interest.

-

Scan the UV-Vis spectrum of this solution to identify the wavelength at which the compound exhibits maximum absorbance.

-

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of known concentrations of the compound in the chosen solvent.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law. Determine the equation of the line (y = mx + c).

-

-

Prepare a Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution at a constant temperature.

-

-

Measure the Absorbance of the Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Step 2) to obtain a clear, filtered sample of the saturated solution.

-

If the absorbance of the saturated solution is too high (i.e., outside the linear range of the calibration curve), dilute it accurately with a known volume of the solvent.

-

Measure the absorbance of the (diluted) saturated solution at λmax.

-

-

Calculate the Solubility:

-

Use the equation of the calibration curve to calculate the concentration of the (diluted) saturated solution from its absorbance.

-

If the solution was diluted, multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of a solid compound in an organic solvent.

Caption: General workflow for determining the solubility of a solid in a liquid.

References

A Theoretical Investigation of the Electronic Structure of Decafluoro-3,5-heptanedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines a theoretical framework for investigating the electronic structure of 1,1,1,2,2,6,6,7,7,7-decafluoro-3,5-heptanedione. As a member of the fluorinated β-diketone family, this molecule is of significant interest due to the influence of its highly electronegative fluorine atoms on its chemical properties.[1][2] Understanding the electronic structure, particularly the keto-enol tautomerism and molecular orbital energies, is crucial for applications in materials science, coordination chemistry, and drug development. This document details the standard computational methodologies, expected electronic properties based on analogous compounds, and a visual workflow for such a theoretical investigation.

Introduction

Fluorinated β-diketones are a class of organic compounds characterized by a dicarbonyl moiety flanked by fluoroalkyl groups. The introduction of fluorine atoms significantly alters the electronic properties, acidity, and reactivity of these molecules compared to their non-fluorinated counterparts.[3] Decafluoro-3,5-heptanedione, with two pentafluoroethyl groups, is expected to exhibit pronounced electronic effects.

A central feature of β-diketones is their existence as an equilibrium mixture of keto and enol tautomers. This tautomerism is fundamental to their reactivity and coordination chemistry and is highly influenced by substituents and the solvent environment.[4][5] Theoretical investigations, primarily using quantum chemical methods, provide invaluable insights into the relative stability of these tautomers, transition states for their interconversion, and detailed electronic properties that are often challenging to probe experimentally.

Theoretical & Experimental Protocols

A robust theoretical investigation of decafluoro-3,5-heptanedione's electronic structure employs quantum mechanical calculations. The following protocol outlines a standard approach based on Density Functional Theory (DFT), a widely used method for its balance of accuracy and computational cost.[5]

Methodology: Density Functional Theory (DFT) Calculations

-

Geometry Optimization:

-

Initial 3D structures of both the keto and the cis-enol tautomers of decafluoro-3,5-heptanedione are constructed.

-

The geometries are optimized to find the minimum energy conformations. A commonly used functional for this purpose is B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

-

A Pople-style basis set, such as 6-311+G(d,p), is typically employed to provide sufficient flexibility for describing the electronic distribution, including diffuse functions (+) for anions and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.

-

-

Frequency Calculations:

-

Vibrational frequency calculations are performed on the optimized geometries at the same level of theory.

-

The absence of imaginary frequencies confirms that the structures correspond to true energy minima.

-

These calculations also provide the zero-point vibrational energy (ZPVE), which is used to correct the total electronic energies.

-

-

Relative Energy Calculation:

-

The relative stability of the keto and enol tautomers is determined by comparing their ZPVE-corrected total energies (ΔE).

-

The Gibbs free energy difference (ΔG) can also be calculated to understand the thermodynamic equilibrium at a given temperature.

-

-

Solvent Effects:

-

To simulate a solution-phase environment, the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) model can be applied.[4] These models approximate the solvent as a continuous medium with a specific dielectric constant. Calculations can be performed for various solvents (e.g., water, methanol, cyclohexane) to study their influence on tautomeric stability.[5]

-

-

Electronic Structure Analysis:

-

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated for the optimized structures.

-

The HOMO-LUMO gap is a key indicator of the molecule's kinetic stability and chemical reactivity.

-

The distribution of these frontier orbitals can be visualized to identify regions susceptible to electrophilic or nucleophilic attack.

-

Expected Quantitative Data & Results

Table 1: Predicted Relative Energies of Decafluoro-3,5-heptanedione Tautomers

| Tautomer | Relative Electronic Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) |

| Keto Form | 3.0 - 5.0 | 2.5 - 4.5 |

| Enol Form | 0.0 (Reference) | 0.0 (Reference) |

| Note: These are estimated values based on trends observed in other fluorinated β-diketones. The enol form is predicted to be the more stable tautomer. |

Table 2: Predicted Electronic Properties of the Stable Enol Tautomer

| Property | Gas Phase | In Water (PCM) |

| HOMO Energy | -7.5 to -8.5 eV | -7.8 to -8.8 eV |

| LUMO Energy | -1.0 to -2.0 eV | -1.2 to -2.2 eV |

| HOMO-LUMO Gap | 6.0 to 7.0 eV | 6.1 to 7.1 eV |

| Dipole Moment | 2.5 to 3.5 D | 3.0 to 4.5 D |

| Note: These values are representative estimates. The HOMO is expected to be localized on the π-system of the enol group, while the LUMO is likely a π* orbital. |

Visualization of Computational Workflow

The logical flow of a theoretical investigation into the electronic structure of a molecule like decafluoro-3,5-heptanedione can be visualized. The following diagram, generated using the DOT language, illustrates the key steps from initial structure definition to final property analysis.

Caption: Workflow for the theoretical investigation of molecular electronic structure.

Conclusion

A theoretical investigation into the electronic structure of decafluoro-3,5-heptanedione is critical for predicting its chemical behavior. Based on established computational protocols and data from analogous fluorinated compounds, it is anticipated that the enol tautomer is significantly more stable than the keto form due to strong intramolecular hydrogen bonding and the inductive effects of the pentafluoroethyl groups. The molecule is expected to have a large HOMO-LUMO gap, indicating high kinetic stability. The computational workflow outlined in this guide provides a comprehensive and robust framework for researchers to obtain detailed insights into the electronic properties of this and other complex fluorinated molecules, aiding in the rational design of new materials and therapeutic agents.

References

- 1. int-jecse.net [int-jecse.net]

- 2. The Theoretical and Experimental Investigation of the Fluorinated Palladium β-Diketonate Derivatives: Structure and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. comporgchem.com [comporgchem.com]

- 5. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

Methodological & Application

Application Notes and Protocols: Decafluoroheptanedione and its Analogs as Ligands for Lanthanide Complexes

Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data and established protocols for lanthanide complexes specifically utilizing decafluoroheptanedione as a ligand are scarce in the current scientific literature. Therefore, this document provides a comprehensive guide based on closely related and well-characterized highly fluorinated β-diketone ligands. These analogs, such as 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione (fod) and thenoyltrifluoroacetone (TTA), share key structural and electronic properties with decafluoroheptanedione and serve as excellent models for predicting the behavior and application of such complexes.

Introduction to Fluorinated β-Diketones as Ligands for Lanthanide Complexes

Lanthanide ions (Ln³⁺) possess unique photophysical and magnetic properties that make them invaluable tools in various scientific and biomedical fields. However, their direct excitation is inefficient due to low molar absorption coefficients. To overcome this, organic ligands, known as "antennas," are used to absorb light and transfer the energy to the lanthanide ion, which then emits its characteristic luminescence.

β-Diketones are a prominent class of ligands for lanthanide sensitization. The introduction of fluorine atoms into the β-diketone structure, creating ligands like decafluoroheptanedione and its analogs, offers several key advantages:

-

Enhanced Luminescence: The replacement of C-H bonds with C-F bonds minimizes non-radiative decay pathways caused by vibrational quenching, leading to significantly higher luminescence quantum yields and longer lifetimes.[1][2][3]

-

Increased Lewis Acidity: The electron-withdrawing fluorine atoms increase the Lewis acidity of the lanthanide complex, promoting stronger coordination to the metal ion and potentially influencing interactions with other molecules.[4][5]

-

Improved Solubility: Fluorination can enhance the solubility of the complexes in nonpolar organic solvents and polymeric matrices.[4][5]

-

Enhanced Volatility: Some fluorinated complexes exhibit increased volatility, which can be advantageous for certain deposition techniques.

These properties make lanthanide complexes with fluorinated β-diketone ligands highly suitable for applications in bioimaging, time-resolved fluorescence assays, and as NMR shift reagents.

Quantitative Data Presentation

The following tables summarize key photophysical and stability data for representative lanthanide complexes with highly fluorinated β-diketone ligands, which are expected to be comparable to complexes with decafluoroheptanedione.

Table 1: Photophysical Properties of Europium(III) and Terbium(III) Complexes with Fluorinated β-Diketone Analogs

| Lanthanide Ion | β-Diketone Ligand | Ancillary Ligand | Solvent/Matrix | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Lifetime (τ) | Reference |

| Eu³⁺ | Thenoyltrifluoroacetone (TTA) | 1,10-Phenanthroline | PMMA | 390 | 612 | 66% | - | [6] |

| Eu³⁺ | 4,4'-Bis(1'',1'',1'',2'',2'',3'',3''-heptafluoro-4'',6''-hexanedione-6''-yl)chlorosulfo-o-terphenyl | N,N-bis(2-pyridylmethyl)ethanediamine | - | - | - | 57.6% | 0.81 ms | [7] |

| Eu³⁺ | 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione | 1,10-Phenanthroline | PMMA | - | - | 77% | 842 µs | [8] |

| Tb³⁺ | Trifluoroacetylacetonate | 4'-Phenyl-2,2':6',2''-terpyridine | Solid State | - | 545 | - | - | [9] |

| Tb³⁺ | cs124-DTPA | - | Water | 343 | 545 | 32% | - | [10] |

| Tb³⁺ | cs124-TTHA | - | Water | 343 | 545 | 40% | - | [10] |

Table 2: Stability Constants of Lanthanide Complexes with Related Ligands

| Lanthanide Ion | Ligand | Method | Log K | Reference |

| Eu³⁺ | EDTA | Computation | - | [11] |

| Gd³⁺ | EDTA | Computation | - | [11] |

| Lu³⁺ | EDTA | Computation | - | [11] |

| La³⁺ | EDTA | Computation | - | [11] |

Experimental Protocols